molecular formula C17H12ClN3O2S2 B11359470 5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11359470
M. Wt: 389.9 g/mol
InChI Key: NCDGXIFTFQHUFB-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzofuran core, which is fused with a thiadiazole ring and a thiophene moiety. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiadiazole and thiophene moieties. Common synthetic routes include:

    Formation of Benzofuran Core: This step involves cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of Thiadiazole Ring: The thiadiazole ring is introduced through cyclization reactions involving thiosemicarbazide derivatives and appropriate aldehydes or ketones.

    Attachment of Thiophene Moiety: The thiophene ring is incorporated using cross-coupling reactions such as Suzuki or Stille coupling, utilizing thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple heterocyclic structures, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClN3O2S2

Molecular Weight

389.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12ClN3O2S2/c1-8-6-12-10(7-11(8)18)9(2)14(23-12)16(22)20-17-19-15(21-25-17)13-4-3-5-24-13/h3-7H,1-2H3,(H,19,20,21,22)

InChI Key

NCDGXIFTFQHUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=CS4)C

Origin of Product

United States

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